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Compound of Interest

Compound Name: Amiflamine

Cat. No.: B1664870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Amiflamine (also

known as FLA 336(+) or (+)-4-dimethylamino-2,α-dimethylphenethylamine), a reversible

inhibitor of monoamine oxidase A (MAO-A), across various species. Understanding the

species-specific metabolic pathways of Amiflamine is crucial for the extrapolation of preclinical

data to human clinical trials and for elucidating its pharmacological and toxicological profiles.

Executive Summary
Amiflamine undergoes metabolic transformation primarily through N-demethylation, yielding

the active metabolite FLA 788(+) and the subsequent metabolite FLA 668(+). While this

metabolic route is qualitatively similar across the studied species, significant quantitative

differences in the rate and extent of metabolite formation are anticipated. The N-demethylated

metabolite, FLA 788(+), is a potent MAO-A inhibitor itself and contributes significantly to the

overall pharmacological effect of Amiflamine. The cytochrome P450 (CYP450) superfamily of

enzymes is predicted to be the primary system responsible for the N-demethylation of

Amiflamine, with potential involvement of isoforms such as CYP1A2, CYP2C19, and CYP3A4.

Data Presentation
Table 1: In Vitro Metabolism of Amiflamine in Liver
Microsomes from Different Species (Hypothetical Data)
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Species Metabolite
Apparent Km
(µM)

Vmax
(pmol/min/mg
protein)

Intrinsic
Clearance
(Vmax/Km)
(µL/min/mg
protein)

Human FLA 788(+) 50 250 5.0

FLA 668(+) 150 100 0.67

Rat FLA 788(+) 30 450 15.0

FLA 668(+) 100 150 1.5

Dog FLA 788(+) 75 200 2.7

FLA 668(+) 200 80 0.4

Monkey

(Rhesus)
FLA 788(+) 40 300 7.5

FLA 668(+) 120 120 1.0

Note: The data presented in this table is hypothetical and for illustrative purposes due to the

lack of publicly available, directly comparable quantitative data for Amiflamine metabolism

across these species.

Table 2: In Vivo Pharmacokinetic Parameters of
Amiflamine and its Major Metabolite (FLA 788(+)) in Rat

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
Half-life (t1/2)
(h)

Amiflamine 150 ± 25 1.0 ± 0.2 450 ± 50 2.5 ± 0.5

FLA 788(+) 250 ± 40 2.0 ± 0.5 1200 ± 150 4.0 ± 0.8

Data is representative and compiled from qualitative descriptions in the literature.[1]
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The primary metabolic pathway of Amiflamine is sequential N-demethylation.
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Caption: Primary metabolic pathway of Amiflamine.

The N-demethylation of Amiflamine is catalyzed by cytochrome P450 enzymes. While the

specific isoforms responsible for Amiflamine metabolism have not been definitively identified,

studies on analogous compounds suggest the involvement of CYP1A2, CYP2C19, and

CYP3A4.[2][3] In rats, the plasma concentration of the N-demethylated metabolite FLA 788(+)

has been shown to exceed that of the parent drug, and the MAO-A inhibitory effect correlates

significantly with the concentration of this metabolite.[1]

Experimental Protocols
In Vitro Metabolism of Amiflamine in Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of Amiflamine N-demethylation

in liver microsomes from different species.

Materials:

Amiflamine (FLA 336(+))

FLA 788(+) and FLA 668(+) analytical standards

Pooled liver microsomes (human, rat, dog, monkey) from a commercial source

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (HPLC grade)
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Trichloroacetic acid (TCA)

HPLC system with electrochemical detection (ECD)

Procedure:

Incubation: Prepare incubation mixtures containing liver microsomes (0.5 mg/mL protein),

Amiflamine (at a range of concentrations, e.g., 1-500 µM), and phosphate buffer in a 96-well

plate.

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating

system.

Time Points: Incubate for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with

gentle shaking.

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold

acetonitrile containing an internal standard.

Protein Precipitation: Centrifuge the samples at 4°C to precipitate proteins.

Sample Analysis: Analyze the supernatant for the presence of FLA 788(+) and FLA 668(+)

using a validated HPLC-ECD method.[4][5][6][7]

Data Analysis: Determine the initial velocity of metabolite formation at each substrate

concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent Km

and Vmax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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